molecular formula C21H24ClN3O3S2 B2684440 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-01-0

4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2684440
CAS No.: 896676-01-0
M. Wt: 466.01
InChI Key: CXAHJGOUHNYIKM-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical drug discovery, designed around a benzothiazole core scaffold. This high-value research compound is made available for screening in biological assays to investigate novel therapeutic pathways. The structural framework of amide-linked benzothiazoles is recognized in scientific literature for its potential in modulating enzyme activity. Specifically, compounds within this class have been identified as inhibitors of endothelial lipase, a key enzyme involved in lipid metabolism, suggesting this molecule may be a valuable tool for probing cardiovascular and metabolic diseases . The integration of the sulfamoyl group with butyl and ethyl substituents is a strategic feature intended to fine-tune the molecule's physicochemical properties and binding affinity, thereby influencing its pharmacokinetic profile and target engagement. Researchers can utilize this compound in high-throughput screening campaigns, mechanism-of-action studies, and as a starting point for the design and optimization of new chemical entities. It is intended for use in established in vitro models to further the understanding of complex biological processes and identify potential lead structures for pharmaceutical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2/c1-4-6-13-25(5-2)30(27,28)16-10-8-15(9-11-16)20(26)24-21-23-18-14(3)7-12-17(22)19(18)29-21/h7-12H,4-6,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHJGOUHNYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via electrophilic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with butyl ethyl sulfonamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzamide core or the benzothiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide core, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the specific reaction.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides and benzothiazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a benzothiazole moiety often exhibit significant anticancer properties. Studies suggest that 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide may inhibit tumor growth through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of angiogenesis. For instance, derivatives of benzothiazole have been shown to interact with various cellular pathways that regulate cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibacterial agents. The sulfonamide group within the structure is known for its role in enhancing antimicrobial activity by interfering with bacterial folate synthesis .

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of this compound. Research into similar benzothiazole derivatives has shown promise in reducing seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels involved in neuronal excitability .

Herbicidal Activity

The compound's structural characteristics suggest potential use as an herbicide. Research into related compounds indicates that sulfonamide derivatives can disrupt plant growth by inhibiting specific metabolic pathways. This could lead to the development of effective herbicides that target weeds while minimizing harm to crops .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell lines; apoptosis induction confirmed via flow cytometry.
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against common bacterial strains; MIC values comparable to existing antibiotics.
Study 3Anticonvulsant PropertiesExhibited reduced seizure frequency in rodent models; suggested mechanism involves sodium channel modulation.
Study 4Herbicidal PropertiesEffective against several weed species; demonstrated low toxicity to non-target plants at effective concentrations.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells, thereby affecting tumor growth and survival.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s alkyl substituents significantly impact physicochemical properties and bioactivity. Key analogs include:

Compound Name Sulfamoyl Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Activities References
Target Compound Butyl, Ethyl C₂₄H₃₁ClN₃O₄S₂ 489.7 5.1 High lipophilicity
BB03377 (Benzyl/ethyl analog) Benzyl, Ethyl C₂₄H₂₂ClN₃O₃S₂ 500.03 N/A Increased aromaticity
Diethylsulfamoyl analog Diethyl C₂₀H₂₁ClN₃O₄S₂ ~466* N/A Lower steric bulk, potential solubility
LMM5 (1,3,4-Oxadiazole derivative) Benzyl, Methyl C₂₅H₂₂N₄O₄S₂ 510.6 N/A Antifungal activity (C. albicans)
Methoxyethyl analog () Bis(2-methoxyethyl) C₂₄H₂₉ClN₃O₆S₂ ~554* N/A Enhanced polarity

*Estimated based on molecular formula.

  • Butyl/ethyl vs. However, the butyl chain in the target compound may improve membrane permeability due to higher lipophilicity .
  • Methoxyethyl analog : Oxygen atoms in the substituents increase polarity, which may alter pharmacokinetics (e.g., reduced blood-brain barrier penetration) .

Heterocyclic Core Modifications

The benzothiazole ring in the target compound distinguishes it from analogs with oxadiazole, thiazole, or imidazole cores:

  • 1,3,4-Oxadiazole derivatives (LMM5, LMM11) : These compounds exhibit antifungal activity by inhibiting thioredoxin reductase in C. albicans. The oxadiazole ring’s planar structure may facilitate binding to enzymatic pockets, whereas the benzothiazole’s fused ring system in the target compound could offer distinct steric interactions .
  • Bis(azolyl)sulfonamidoacetamides () : Thiazole and oxazole cores in these compounds demonstrate the importance of heterocycle rigidity in bioactivity. The benzothiazole in the target compound provides a larger aromatic surface, possibly influencing target selectivity .

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core , a benzothiazole ring , and a sulfamoyl group , contributing to its unique chemical reactivity. The IUPAC name is indicative of its structural complexity, which is essential for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H24ClN3O3S2
Molecular Weight453.01 g/mol
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Chlorination : Electrophilic substitution to introduce the chlorine atom.
  • Benzamide Formation : Reaction with benzoyl chloride in the presence of a base.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay has shown that these compounds can significantly reduce cell viability at micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound B7A4311.5
Compound B7A5492.0
Lead Compound (4i)HOP-923.0

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . The mechanism involves the inhibition of key signaling pathways like AKT and ERK, which are crucial in mediating inflammatory responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase IX, which is overexpressed in certain tumors.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, thus potentially alleviating inflammation associated with cancer progression.

Case Studies

A notable study evaluated a series of benzothiazole derivatives for their dual anticancer and anti-inflammatory activities. Among these, compound B7 exhibited significant efficacy against A431 and A549 cell lines while also demonstrating a marked reduction in inflammatory markers . This dual action positions it as a promising candidate for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfamoylation of the benzothiazole core followed by benzamide coupling. Key considerations:

  • Sulfamoylation : Use N-ethyl-N-butylsulfamoyl chloride under anhydrous conditions (e.g., DCM) with a base like triethylamine to minimize hydrolysis .
  • Benzamide Coupling : Employ coupling agents such as HATU or EDC/HOBt in DMF to activate the carboxylic acid moiety. Ultrasonication can enhance reaction efficiency by improving reagent dispersion .
  • Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize final products using acetonitrile or ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% by area normalization).
  • Spectroscopy :
    • IR : Confirm sulfonamide (1320–1250 cm⁻¹ S=O stretch) and benzamide (1680–1640 cm⁻¹ C=O stretch) functional groups .
    • NMR : Analyze 1H^1H and 13C^13C spectra for characteristic shifts (e.g., benzothiazole protons at δ 7.2–8.5 ppm, sulfamoyl methylene at δ 3.1–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Parameterize the sulfamoyl group’s electrostatic potential due to its electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence. Analyze hydrogen bonds between the benzamide carbonyl and active-site residues .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Experimental Replication : Standardize assays (e.g., IC50 measurements) using identical cell lines (e.g., HEK293 or HepG2) and incubation times .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Cross-Validation : Compare in vitro data with in silico predictions (e.g., docking scores vs. experimental IC50) to identify outliers .

Q. What strategies are recommended for elucidating the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms fluorometrically to assess drug-drug interaction risks .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

Methodological Answer:

  • Fate Analysis : Determine logKow (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential .
  • Acute Toxicity Assays : Expose Daphnia magna or Danio rerio to graded concentrations (OECD Test No. 202/203). Calculate LC50/EC50 values .
  • Long-Term Ecotoxicity : Use microcosm models to study effects on microbial diversity (16S rRNA sequencing) and nutrient cycling .

Q. Experimental Design & Data Analysis

Q. How should a study evaluating the anticancer potential of this compound be structured?

Methodological Answer:

  • In Vitro Screening : Test against NCI-60 cell lines. Use MTT assays (72-h exposure) with positive controls (e.g., doxorubicin). Normalize data to cell viability (%) .
  • Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis and cell cycle arrest (e.g., G2/M phase blockage) .
  • In Vivo Validation : Use xenograft models (e.g., BALB/c mice with HT-29 tumors). Administer compound intraperitoneally (10–50 mg/kg, 3× weekly) and monitor tumor volume .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare multiple doses (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric) .
  • Time-Course Analysis : Use mixed-effects models to account for repeated measurements in longitudinal studies .

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